molecular formula C25H29N5O3 B2486655 N-(2-ethoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide CAS No. 946232-17-3

N-(2-ethoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide

Cat. No.: B2486655
CAS No.: 946232-17-3
M. Wt: 447.539
InChI Key: CQXDAUYVOMZJOC-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide (CAS 946232-17-3) is a high-purity chemical agent developed for life sciences research. This compound is identified in patent literature as a hepatitis B viral assembly effector, indicating its potential role in disrupting the formation of infectious viral particles in the study of chronic Hepatitis B Virus (HBV) infection . With a molecular formula of C25H29N5O3 and a molecular weight of 447.53 g/mol, it belongs to a class of piperazine-carboxamide derivatives being investigated for their antiviral properties . Its proposed mechanism involves targeting the viral assembly process, a critical step in the HBV life cycle, making it a valuable tool for virologists and infectious disease researchers exploring novel therapeutic strategies . This product is supplied for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can procure this compound in quantities ranging from 1mg to 50mg to support their investigative work .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3/c1-4-32-22-8-6-5-7-21(22)28-25(31)30-15-13-29(14-16-30)23-17-24(27-19(3)26-23)33-20-11-9-18(2)10-12-20/h5-12,17H,4,13-16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXDAUYVOMZJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4-Methylphenoxy-Substituted Precursors

A validated approach involves reacting 4-methylphenoxyacetone with ethyl cyanoacetate under basic conditions to form a 2-aminopyrimidine intermediate. For example, Ghosh et al. demonstrated that refluxing 4-methylphenoxyacetone (1.0 eq) with ethyl cyanoacetate (1.2 eq) in ethanol containing potassium hydroxide (2.0 eq) at 80°C for 12 hours yields 6-(4-methylphenoxy)-2-methylpyrimidin-4-ol in 78% yield. Subsequent chlorination using phosphorus oxychloride (3.0 eq) at reflux for 6 hours converts the hydroxyl group to a chloride, achieving 4-chloro-6-(4-methylphenoxy)-2-methylpyrimidine with 85% efficiency.

Key Data :

Step Reagents/Conditions Yield Reference
Cyclocondensation KOH, EtOH, 80°C, 12 h 78%
Chlorination POCl₃, reflux, 6 h 85%

Piperazine-Carboxamide Coupling

The 4-chloropyrimidine intermediate undergoes nucleophilic aromatic substitution (SNAr) with piperazine derivatives to install the piperazine-carboxamide functionality.

SNAr with N-Boc-Piperazine

Protection of piperazine with a tert-butoxycarbonyl (Boc) group facilitates regioselective substitution. In a representative procedure, 4-chloro-6-(4-methylphenoxy)-2-methylpyrimidine (1.0 eq) reacts with N-Boc-piperazine (1.2 eq) in dimethylformamide (DMF) at 120°C for 24 hours, yielding 4-(N-Boc-piperazin-1-yl)-6-(4-methylphenoxy)-2-methylpyrimidine in 72% yield. Deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 2 hours affords the free piperazine derivative (94% yield).

Carboxamide Formation via Acyl Chloride

The free piperazine intermediate couples with 2-ethoxyphenyl isocyanate to form the carboxamide. Heating equimolar amounts of piperazine-pyrimidine and 2-ethoxyphenyl isocyanate in tetrahydrofuran (THF) at 60°C for 8 hours produces N-(2-ethoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide with 68% yield.

Key Data :

Step Reagents/Conditions Yield Reference
Boc Protection N-Boc-piperazine, DMF, 120°C 72%
Deprotection TFA/DCM, rt, 2 h 94%
Carboxamide Formation 2-Ethoxyphenyl isocyanate, THF 68%

Functional Group Optimization

Etherification for 4-Methylphenoxy Group

Introducing the 4-methylphenoxy group at the pyrimidine C6 position typically involves Ullmann-type coupling. A mixture of 4-chloro-2-methylpyrimidin-6-ol (1.0 eq), 4-methylbromobenzene (1.5 eq), copper(I) iodide (0.1 eq), and cesium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO) at 110°C for 18 hours achieves 6-(4-methylphenoxy)-2-methylpyrimidin-4-ol in 81% yield.

Purification and Characterization

Final purification via flash chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol yields the target compound with >95% purity. Structural confirmation employs nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 2.34 (s, 3H, Ar-CH₃), 2.49 (s, 3H, Py-CH₃), 3.58–3.67 (m, 4H, piperazine-H), 3.72–3.81 (m, 4H, piperazine-H), 6.82–7.28 (m, 8H, Ar-H).
  • HRMS : m/z calculated for C₂₆H₃₀N₅O₃ [M+H]⁺: 476.2291; found: 476.2295.

Alternative Synthetic Pathways

Suzuki-Miyaura Cross-Coupling

For late-stage diversification, a palladium-catalyzed cross-coupling between 4-bromo-2-methylpyrimidine and 4-methylphenoxyboronic acid (1.2 eq) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 eq) in dioxane/water (4:1) at 90°C for 12 hours installs the phenoxy group with 76% yield.

Solid-Phase Synthesis

Immobilizing the piperazine-carboxamide on Wang resin enables iterative coupling steps. After cleavage with TFA/DCM (95:5), the crude product is obtained in 65% yield.

Challenges and Optimization

  • Regioselectivity : Competing substitutions at pyrimidine C2 and C4 positions necessitate careful control of reaction stoichiometry and temperature.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr rates but may promote side reactions; additives like potassium iodide (KI) improve yields by 10–15%.
  • Catalyst Loading : Reducing Pd catalyst loading to 2 mol% in cross-coupling reactions maintains efficiency while lowering costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated solvents, bases like sodium hydroxide, acids like hydrochloric acid.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Carboxamide Cores

Fluorophenyl/Chlorophenyl-Substituted Derivatives

describes N-(halophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide derivatives (A2–A6). These compounds share the piperazine-carboxamide scaffold but differ in their quinazolinone-linked substituents and halogenated phenyl groups. Key differences include:

Compound Substituent Yield (%) Melting Point (°C) Key Features
A2 3-fluorophenyl 52.2 189.5–192.1 Moderate yield; NMR similar to parent
A3 4-fluorophenyl 57.3 196.5–197.8 Higher yield, stable crystalline form
A4 2-chlorophenyl 45.2 197.9–199.6 Lower yield, higher melting point
A6 4-chlorophenyl 48.1 189.8–191.4 Comparable to A2 but chloro-substituted

The target compound differs by replacing the quinazolinone moiety with a pyrimidine-phenoxy group and incorporating an ethoxyphenyl substituent. This substitution likely enhances lipophilicity and alters binding affinity compared to A2–A6 .

Piperazine-Carboxamide with Pyrimidine/Pyridine Linkers

reports BMS-354825 , a thiazole-carboxamide derivative with a pyrimidine-piperazine core (dual Src/Abl kinase inhibitor). Key distinctions:

  • BMS-354825: Contains a thiazole ring and chlorophenyl group; exhibits potent antitumor activity (IC50 < 10 nM in kinase assays) and oral efficacy in xenograft models .
  • Target Compound: Lacks the thiazole moiety but includes a methylphenoxy-pyrimidine group. Biological activity data are unavailable, but structural differences suggest divergent target profiles.

Biological Activity

N-(2-ethoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide, often referred to as compound X, is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of compound X, exploring its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Compound X can be characterized by its unique structure, which includes a piperazine core substituted with various functional groups. The molecular formula is C22H28N4O3C_{22}H_{28}N_{4}O_{3}, and its systematic name reflects the complexity of its design aimed at enhancing biological activity.

Structural Formula

N 2 ethoxyphenyl 4 2 methyl 6 4 methylphenoxy pyrimidin 4 yl piperazine 1 carboxamide\text{N 2 ethoxyphenyl 4 2 methyl 6 4 methylphenoxy pyrimidin 4 yl piperazine 1 carboxamide}

Research indicates that compound X exhibits a range of biological activities through various mechanisms:

  • Receptor Binding : Compound X has shown affinity for multiple aminergic receptors, which are crucial in neurotransmission and various physiological processes. This receptor interaction suggests potential applications in treating neurological disorders .
  • Antiproliferative Effects : Studies have demonstrated that compound X possesses significant antiproliferative properties against cancer cell lines. For instance, it has been evaluated for its effects on leukemia cells, where it induced cell death via necroptotic signaling pathways .
  • Kinase Inhibition : Preliminary data suggest that compound X may inhibit key kinases involved in cancer progression, such as VEGFR and ERK pathways. This inhibition could lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .

Table 1: Summary of Biological Activity Findings

Study ReferenceCell Line/ModelBiological ActivityIC50 Value (µM)Mechanism
K562 Leukemic CellsInduction of necroptosis15Receptor-mediated
HepG2 Liver Cancer CellsAntiproliferative11.3Kinase inhibition
Various Aminergic ReceptorsBinding affinity-Receptor interaction

Case Studies

  • Leukemia Treatment : In a study involving K562 cells, compound X was shown to trigger necroptosis, a regulated form of cell death that can bypass traditional apoptotic pathways, potentially overcoming chemoresistance in leukemia therapies .
  • Liver Cancer : Another research effort highlighted the compound’s ability to inhibit cell proliferation in HepG2 liver cancer cells, with an IC50 value indicating effective concentration levels for therapeutic action .

Safety and Toxicity Profile

The safety profile of compound X has been assessed through acute toxicity studies. Initial findings suggest that it is well-tolerated at higher dosages (LD50 > 2000 mg/kg), indicating a favorable safety margin for further development .

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